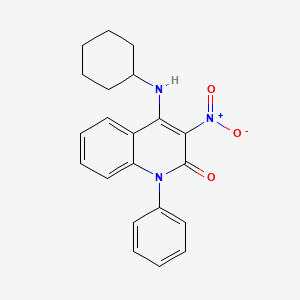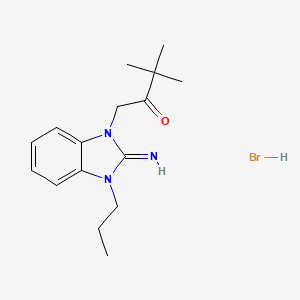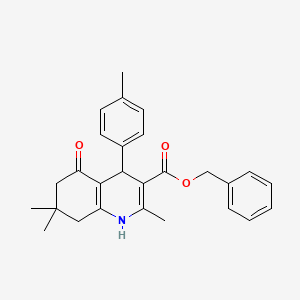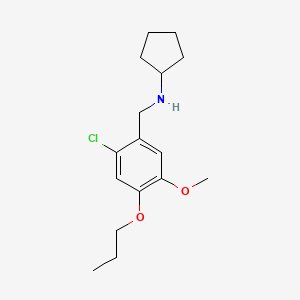
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone, also known as CNQX, is a potent and selective antagonist of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and glutamate receptors play a crucial role in synaptic transmission and plasticity. CNQX is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用機序
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is a selective antagonist of AMPA/kainate glutamate receptors. It binds to the receptor and blocks the binding of glutamate, thereby inhibiting the excitatory neurotransmission. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has a higher affinity for AMPA receptors than kainate receptors, and it is also more potent than other non-competitive antagonists of glutamate receptors.
Biochemical and Physiological Effects
The blockade of AMPA/kainate glutamate receptors by 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone leads to several biochemical and physiological effects. It inhibits the depolarization of postsynaptic neurons, reduces the influx of calcium ions, and decreases the release of neurotransmitters. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone also modulates the activity of ion channels and receptors, such as NMDA receptors, GABA receptors, and voltage-gated calcium channels.
実験室実験の利点と制限
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist that can be used to investigate the role of glutamate receptors in various physiological and pathological processes. It has a well-established synthesis method and is commercially available. However, 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone also has some limitations. It is a non-competitive antagonist that does not completely block the activity of AMPA/kainate receptors. It can also have off-target effects on other ion channels and receptors. Therefore, it is important to use 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone in combination with other pharmacological tools and genetic manipulations to obtain more specific and reliable results.
将来の方向性
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has been extensively used in scientific research, but there are still several directions for future studies. One area of interest is the role of AMPA/kainate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more selective and potent antagonists of glutamate receptors that can be used to target specific subtypes of receptors. Finally, the use of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone in combination with other techniques, such as optogenetics and imaging, can provide more detailed insights into the function of glutamate receptors in the brain.
合成法
The synthesis of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)-3-nitrobenzaldehyde. This intermediate is then condensed with 2-phenylquinolin-4(1H)-one in the presence of a base to yield 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone. The synthesis of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is well-established, and several modifications of the procedure have been reported in the literature.
科学的研究の応用
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been used to study synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is also used as a tool to differentiate between different types of glutamate receptors, such as AMPA and kainate receptors.
特性
IUPAC Name |
4-(cyclohexylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21-20(24(26)27)19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21)16-11-5-2-6-12-16/h2,5-8,11-15,22H,1,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBTHBSSBEIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylamino-3-nitro-1-phenyl-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4895960.png)
![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)
![N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)


![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)